molecular formula C11H12BrNO3 B8668929 Ethyl (3-(2-bromoacetyl)phenyl)carbamate CAS No. 88541-97-3

Ethyl (3-(2-bromoacetyl)phenyl)carbamate

Cat. No.: B8668929
CAS No.: 88541-97-3
M. Wt: 286.12 g/mol
InChI Key: IBRKKPBHCDEDDW-UHFFFAOYSA-N
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Description

Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of carbamate, featuring a bromo-acetyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-(2-bromoacetyl)phenyl)carbamate typically involves the reaction of ethyl carbamate with 3-(2-bromo-acetyl)aniline. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The process may involve the use of a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethyl carbamate.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products

    Substitution: New derivatives with different functional groups replacing the bromo group.

    Oxidation: Oxidized forms of the original compound.

    Reduction: De-brominated products.

    Hydrolysis: Corresponding amine and ethyl carbamate.

Scientific Research Applications

Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (3-(2-bromoacetyl)phenyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The bromo-acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate can be compared with other similar compounds, such as:

    Ethyl N-[3-(2-chloro-acetyl)-phenyl]-carbamate: Similar structure but with a chloro group instead of a bromo group.

    Ethyl N-[3-(2-fluoro-acetyl)-phenyl]-carbamate: Contains a fluoro group, which may alter its reactivity and biological activity.

    Ethyl N-[3-(2-iodo-acetyl)-phenyl]-carbamate: Features an iodo group, which can influence its chemical properties and applications.

These compounds share similar core structures but differ in their halogen substituents, leading to variations in their chemical reactivity and potential applications. Ethyl N-[3-(2-bromo-acetyl)-phenyl]-carbamate is unique due to the specific properties imparted by the bromo group, such as its reactivity in substitution reactions and potential biological activity.

Properties

CAS No.

88541-97-3

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

ethyl N-[3-(2-bromoacetyl)phenyl]carbamate

InChI

InChI=1S/C11H12BrNO3/c1-2-16-11(15)13-9-5-3-4-8(6-9)10(14)7-12/h3-6H,2,7H2,1H3,(H,13,15)

InChI Key

IBRKKPBHCDEDDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

24.1 gm of bromine were added slowly over a period of 30 minutes to a stirred suspension of 28.5 gm of ethyl N-(3-acetyl-phenyl)-carbamate in 13.3 gm of dry dioxane and 245 ml of dry ether. After stirring the reaction solution for 2 hours more, it was cooled, and the product which crystallized out was collected and washed with ether, yielding 38.5 gm of the title compound, m.p. 108°-110° C.
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
solvent
Reaction Step One
Name
Quantity
245 mL
Type
solvent
Reaction Step One

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